Neohesperidin has shown to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases . The specific mechanisms contributing to its pharmacological effects need further exploration .
Neohesperidin has been used in the preparation of a Neohesperidin–Taro Starch Complex to modulate the physicochemical properties, structure and in vitro digestibility of taro starch . The addition of Neohesperidin increased the viscosity and thickening of taro starch, facilitating shearing and thinning .
Neohesperidin is involved in various biosynthetic pathways and has shown to have various pharmacological properties . The major reactions involved in the metabolism of Neohesperidin are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective activities . The Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB are the predominant signalling pathways modulated by Neohesperidin for ameliorating various diseases both in in vitro and in vivo studies .
Neohesperidin is a flavonoid compound predominantly found in citrus fruits, particularly in the peel and pulp of bitter oranges (Citrus aurantium). It is known for its unique structure, which consists of a glycoside formed from the flavanone hesperidin. Neohesperidin exhibits a variety of biological activities, including antioxidant properties and potential health benefits, making it a subject of interest in both food and pharmaceutical industries. Its chemical formula is C28H32O15, and it has a molecular weight of 624.55 g/mol.
Neohesperidin exhibits a range of biological activities:
The synthesis of neohesperidin and its derivatives can be achieved through several methods:
Neohesperidin has various applications across different fields:
Research on neohesperidin's interactions with other compounds has revealed several interesting findings:
Several compounds exhibit similarities to neohesperidin but differ in structure and biological activity:
Compound | Structure Type | Key Characteristics |
---|---|---|
Hesperidin | Flavonoid glycoside | Precursor to neohesperidin; exhibits anti-inflammatory effects. |
Nobiletin | Flavonoid | Known for neuroprotective effects; more potent antioxidant than neohesperidin. |
Quercetin | Flavonoid | Strong antioxidant; involved in various health benefits including anti-cancer properties. |
Rutin | Flavonoid glycoside | Used for its anti-inflammatory and antioxidant properties; similar sweetness masking ability. |
Neohesperidin stands out due to its unique ability to mask bitterness effectively while providing a sweet taste profile that is stable under heat and acidic conditions, unlike many other sweeteners which may degrade or lose effectiveness under similar circumstances .
Neohesperidin is a flavanone glycoside with the molecular formula C28H34O15 and a molecular weight of 610.56-610.57 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 13241-33-3 [5] [3] [4]. Structurally, neohesperidin consists of the aglycone hesperetin linked to the disaccharide neohesperidose through a glycosidic bond at the 7-hydroxyl position [5] [6] [7].
The complete IUPAC nomenclature for neohesperidin is (2S)-7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one [2] [4]. The structure contains a total of 11 defined stereocenters [2], with the flavanone moiety exhibiting S-configuration at the C-2 position [8] [6] [7].
The neohesperidose sugar moiety is characterized by an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose linkage [6] [7], which distinguishes neohesperidin from its structural analog hesperidin, where the sugar component is rutinose with an α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose linkage [9] [10]. This subtle difference in glycosidic linkage position significantly affects the compound's properties and biological activities.
Neohesperidin exhibits a melting point range of 237.0-244.0°C, with most sources reporting values between 239-243°C [3] [4] [11]. The decomposition temperature has been precisely determined at 246.4°C under atmospheric pressure (1.011 hPa) [11]. Thermogravimetric analysis reveals that neohesperidin remains thermally stable up to 250°C without significant weight loss, followed by thermal decomposition between 250-450°C [12].
The predicted boiling point of neohesperidin is 933.7±65.0°C [3] [13], though this value represents a theoretical calculation rather than experimental determination due to the compound's thermal decomposition occurring well below this temperature. The compound demonstrates thermal stability within the range of 0-250°C under inert atmospheric conditions [12].
Neohesperidin exhibits poor water solubility, with reported values of 3.98 mg/L at 20°C [3] [13] and 161.81 μg/mL at physiological temperature (37°C) [12] [14]. This limited aqueous solubility represents a significant challenge for pharmaceutical and food applications. The compound shows slight solubility in dimethyl sulfoxide (DMSO) and pyridine [3] [13].
The partition coefficient (LogP) of neohesperidin is -0.69 at 20°C [3] [13], indicating its hydrophilic nature despite the poor water solubility. This apparent contradiction is explained by the compound's strong intermolecular hydrogen bonding and crystalline structure. Studies have demonstrated that inclusion complex formation with hydroxypropyl-β-cyclodextrin can dramatically improve solubility, increasing it from 161.81 μg/mL to 1927.12 μg/mL at 37°C [12].
Neohesperidin demonstrates pH-dependent stability, with optimal stability occurring at pH 4.50 [15]. Under these conditions, the compound exhibits first-order degradation kinetics with an activation energy of 45.8 kJ/mol [15]. The time required for 10% degradation (t90%) at 20°C is 164 days under optimal pH conditions [15].
The compound is sensitive to heat and should be stored under refrigerated conditions (2-8°C) in sealed, dry environments [4] [11]. Neohesperidin shows susceptibility to oxidation and requires protection from light during storage [4] [11]. The vapor pressure at 20°C is effectively zero (0 Pa) [3] [11], indicating minimal volatility under normal storage conditions.
Neohesperidin exhibits characteristic UV-visible absorption with a maximum wavelength (λmax) at 284 nm [12] [16]. Some sources report the absorption maximum at 283 nm [17], representing minor variations in measurement conditions. This absorption is attributed to the conjugated π-electron system of the flavanone chromophore and provides the basis for quantitative analytical methods.
The UV-visible spectroscopic behavior of neohesperidin remains unchanged upon cyclodextrin complexation, with the absorption intensity increasing proportionally with cyclodextrin concentration while maintaining the same wavelength maximum [12]. This property is utilized in phase solubility studies and complex formation analysis.
Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that provide structural information about neohesperidin. The hydroxyl groups (-OH) exhibit double peaks at 3510 cm⁻¹ and 3409 cm⁻¹ [12]. The C-H stretching vibration of the cyclomethoxyl group on the B-ring appears at 2923 cm⁻¹, which shifts to 2928 cm⁻¹ upon complex formation [12].
The carbonyl (C=O) stretching vibration of the C-ring appears at 1642 cm⁻¹ [12], while the benzene ring skeleton C=C stretching vibration is observed at 1510 cm⁻¹ [12]. The glycosidic C-O-C stretching vibration appears at 1027 cm⁻¹ [12], providing information about the sugar moiety attachment. These spectroscopic signatures are valuable for structural confirmation and purity assessment.
The comprehensive NMR database includes assigned chemical shifts for all carbon and hydrogen atoms in the molecule [18]. Key chemical shift assignments include carbonyl carbon resonances, aromatic carbon signals, and distinctive sugar proton patterns. The ¹H NMR spectrum shows characteristic signals for methyl groups, aromatic protons, and sugar moiety protons that can be used for structural elucidation and purity determination.
Two-dimensional NMR experiments, including ¹H-¹H TOCSY (Total Correlation Spectroscopy), provide connectivity information and aid in complete structural assignment [18]. The NMR data supports the established structure and stereochemistry of neohesperidin.
Neohesperidin, like other flavanone glycosides, possesses a chiral center at the C-2 position of the flavanone moiety [8]. The naturally occurring form exhibits the 2S-configuration, while the corresponding 2R-epimer can be present as an impurity or degradation product [8]. High-performance liquid chromatography (HPLC) analysis using polysaccharide-derived chiral stationary phases (CHIRALPAK IB) can effectively separate neohesperidin from its C-2 epimer [8].
Commercial samples of neohesperidin typically contain the 2S-form as the predominant stereoisomer, with relative ratios of approximately 84% 2S-form to 16% 2R-epimer [8]. This epimerization can occur during extraction, purification, or storage processes, particularly under alkaline conditions or elevated temperatures.
The stereochemical configuration at C-2 significantly affects the biological activity and pharmacological properties of neohesperidin. The 2S-configuration is associated with the natural bioactive form, while the 2R-epimer may exhibit different or reduced biological activities. Analytical methods for stereochemical purity assessment are important for quality control in pharmaceutical and food applications.
Neohesperidin and hesperidin are structural analogs that share the same aglycone (hesperetin) and molecular formula (C28H34O15) [1] [9], but differ significantly in their sugar moieties [6] [7] [9] [10]. The key structural difference lies in the rhamnose attachment to glucose: neohesperidin contains neohesperidose with an α-L-rhamnopyranosyl-(1→2)-β-D-glucose linkage, while hesperidin contains rutinose with an α-L-rhamnopyranosyl-(1→6)-β-D-glucose linkage [6] [7] [9] [10].
This seemingly minor difference in glycosidic linkage position (1→2 versus 1→6) results in dramatically different taste properties. Neohesperidin exhibits bitter taste characteristics, while hesperidin is essentially tasteless [10]. The structural difference also affects solubility, stability, and biological activity profiles. Both compounds undergo similar alkaline degradation pathways but yield different degradation products: hesperidin produces isoferulic acid, while neohesperidin yields isovanillin and phloroacetophenone [6] [7].
Hesperetin (C16H14O6) serves as the aglycone component of neohesperidin [19] [20] [21]. The relationship between neohesperidin and hesperetin represents a classic glycoside-aglycone pair, where the sugar moiety (neohesperidose) is attached to the 7-hydroxyl position of hesperetin [5] [19] [7]. This glycosylation significantly alters the physicochemical properties, including solubility, stability, and bioavailability.
Enzymatic hydrolysis of neohesperidin using specific glycosidases can cleave the glycosidic bond to yield hesperetin and neohesperidose [9]. Conversely, the biosynthetic pathway involves glycosyltransferase-mediated attachment of sugar moieties to the hesperetin backbone [22]. The glycosylation pattern affects the compound's biological activities, with some studies showing that hesperetin exhibits higher antioxidant and antimicrobial activities compared to its glycosylated derivatives [23].
The metabolic relationship between neohesperidin and hesperetin is also significant, as gut microflora can convert neohesperidin to hesperetin through deglycosylation processes, potentially affecting the bioavailability and therapeutic effects of the parent compound [19] [24].
Table 1: Physical and Chemical Properties of Neohesperidin
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₄O₁₅ | [1] [2] [3] |
Molecular Weight (g/mol) | 610.56-610.57 | [1] [3] [4] |
CAS Number | 13241-33-3 | [5] [3] [4] |
Melting Point (°C) | 237.0-244.0 (239-243) | [3] [4] [11] |
Boiling Point (°C) | 933.7±65.0 (Predicted) | [3] [13] |
Density (g/cm³) | 1.65±0.1 (Predicted) | [3] [13] |
Water Solubility (mg/L at 20°C) | 3.98 (161.81 μg/mL) | [3] [13] [11] |
LogP | -0.69 | [3] [13] |
pKa | 7.14±0.40 (Predicted) | [3] [13] |
Vapor Pressure (Pa at 20°C) | 0 | [3] [11] |
Appearance | White to light yellow powder/crystal | [3] [4] [13] |
Specific Rotation | -97° (C=1, Pyridine) | [4] |
Storage Temperature (°C) | 2-8 (Refrigerated) | [4] [11] |
Table 2: Spectroscopic Properties of Neohesperidin
Spectroscopic Method | Wavelength/Wavenumber/Chemical Shift | Notes/Applications | Reference |
---|---|---|---|
UV-Visible Spectroscopy | λmax = 284 nm (283 nm) | Maximum absorption for quantitative analysis | [12] [16] [17] |
FTIR - Hydroxyl Groups (-OH) | 3510 cm⁻¹ and 3409 cm⁻¹ | Double peaks indicating hydroxyl groups | [12] |
FTIR - C-H Stretching | 2923 cm⁻¹ (2928 cm⁻¹ in complex) | Cyclomethoxyl group vibration | [12] |
FTIR - Carbonyl (C=O) | 1642 cm⁻¹ | C-ring carbonyl stretching | [12] |
FTIR - Benzene Ring (C=C) | 1510 cm⁻¹ | Aromatic ring skeleton vibration | [12] |
FTIR - C-O-C Stretching | 1027 cm⁻¹ | Glycosidic bond characterization | [12] |
¹H NMR - Sample Conditions | 5 mg in DMSO-d₆, ref: TMS | Sample preparation conditions | [18] |
¹H NMR - Spectrometer | Bruker Avance III - 500 MHz | High-resolution NMR analysis | [18] |
¹³C NMR - Available Data | Complete assignment available | Structural elucidation data | [18] |
Table 3: Stability and Thermal Properties of Neohesperidin
Parameter | Value/Range | Method/Conditions | Reference |
---|---|---|---|
Thermal Decomposition Onset | 250°C | TG-DTG analysis | [12] |
Thermal Stability Range | 0-250°C (no change) | Thermogravimetric analysis | [12] |
Decomposition Temperature | 246.4°C at 1.011 hPa | DSC analysis | [11] |
Storage Stability | Stable under dry conditions | Standard storage conditions | [4] [11] |
pH Stability (optimal) | pH 4.50 | pH-dependent stability study | [15] |
Light Sensitivity | Heat sensitive | General handling requirements | [4] [11] |
Oxidation Resistance | Susceptible to oxidation | Chemical stability assessment | [11] |
Activation Energy (Ea) | 45.8 kJ mol⁻¹ | Arrhenius relationship | [15] |
t₉₀% at 20°C | 164 days | Accelerated stability testing | [15] |
Heat Sensitivity | Avoid heat exposure | Manufacturer recommendations | [4] [11] |
Table 4: Structural Comparison of Neohesperidin with Related Compounds
Compound | Sugar Moiety | Linkage Position | Molecular Formula | Stereochemistry | Reference | |
---|---|---|---|---|---|---|
Neohesperidin | Neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucose) | 7-O-position | C₂₈H₃₄O₁₅ | 2S-configuration | [5] [1] [6] [7] | |
Hesperidin | Rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucose) | 7-O-position | C₂₈H₃₄O₁₅ | 2S-configuration | [9] [10] | |
Hesperetin | None (aglycone) | Not applicable | C₁₆H₁₄O₆ | 2S-configuration | [19] [20] | |
Neohesperidose | Disaccharide (1→2 linkage) | Not applicable | C₁₂H₂₂O₁₀ | α(1→2) linkage | [6] [7] [10] | |
Rutinose | Disaccharide (1→6 linkage) | Not applicable | C₁₂H₂₂O₁₀ | α(1→6) linkage | [9] [10] |